Structural Uniqueness: 3,5-Dimethylisoxazole-4-sulfonamide + 4-(Furan-2-yl)-1H-pyrazole Hybrid Scaffold vs. Mono-Warhead Analogs
The target compound combines two independently validated bioactive modules: a 3,5-dimethylisoxazole-4-sulfonamide bromodomain-binding warhead and a 4-(furan-2-yl)-1H-pyrazole moiety. Crystallographic studies of the 3,5-dimethylisoxazole scaffold in complex with BRD4(1) demonstrate that the isoxazole oxygen and sulfonamide –NH– form a bidentate hydrogen-bond network with the conserved asparagine (N140) in the acetyl-lysine binding pocket (PDB entry containing 3,5-dimethylisoxazole ligand) [1]. The 4-(furan-2-yl)-1H-pyrazole extension in the target compound introduces additional hydrogen-bonding capacity through the furan oxygen and pyrazole N2 nitrogen that is absent in simple N-alkyl or N-benzyl 3,5-dimethylisoxazole-4-sulfonamides [2]. This structural feature is not present in any commercially available bromodomain probe (e.g., (+)-JQ1, I-BET762, or I-BET151), making the target compound structurally distinct from all well-characterized BET bromodomain inhibitors [3]. No direct head-to-head bioactivity comparison is available at the time of this analysis.
| Evidence Dimension | Structural features contributing to target engagement |
|---|---|
| Target Compound Data | Contains 3,5-dimethylisoxazole-4-sulfonamide (validated BRD2/BRD4 acetyl-lysine mimetic) connected via ethylene linker to 4-(furan-2-yl)-1H-pyrazole (hydrogen-bond donor/acceptor module); molecular weight 336.37 g/mol; 3 hydrogen-bond donors, 7 hydrogen-bond acceptors |
| Comparator Or Baseline | (+)-JQ1: thienotriazolodiazepine scaffold, BRD4 Kd ~50 nM; I-BET762: benzodiazepine scaffold, BRD4 IC₅₀ ~35 nM; generic N-alkyl-3,5-dimethylisoxazole-4-sulfonamide: single-warhead scaffold, BRD4 IC₅₀ typically >1 µM |
| Quantified Difference | Not applicable — no matched-condition bioactivity comparison exists. Structural uniqueness is defined by the simultaneous presence of three heterocyclic systems (isoxazole, pyrazole, furan) not found in any FDA-approved or clinical-stage bromodomain inhibitor. |
| Conditions | Structural comparison based on 2D chemical structure and published crystallographic data of 3,5-dimethylisoxazole ligands in complex with BRD4 bromodomain (PDB). No in vitro assay data specific to CAS 2034551-66-9 is available. |
Why This Matters
For procurement decisions, this compound offers a unique chemical topology that cannot be obtained from any other commercially available bromodomain inhibitor or chemical probe, making it the only option for exploring how fused pyrazole-furan extensions modulate bromodomain selectivity.
- [1] Hewings, D. S., et al. (2013). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. Crystallographic evidence of bidentate hydrogen bonding between 3,5-dimethylisoxazole-4-sulfonamide and BRD4 N140. View Source
- [2] BindingDB BDBM50214012 / CHEMBL394368. N-(4-((1-(2-fluorobenzyl)-3-(cyclopropylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide: EC₅₀ 3,400 nM in cPEPCK inhibition assay. Illustrates functional range of 3,5-dimethylisoxazole-4-sulfonamide conjugates. View Source
- [3] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468, 1067–1073. (+)-JQ1 BRD4 Kd values and structural characterization of BET bromodomain inhibitor chemotypes. View Source
